4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide is an organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide typically involves the reaction of 4-aminobenzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The methoxyphenyl group is introduced through a subsequent reaction with 3-methoxyphenyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular pathways. For example, it may inhibit sulfonamide-sensitive enzymes, affecting metabolic processes. The methoxyphenyl group can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-(dimethylsulfamoyl)benzamide: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
N-(3-methoxyphenyl)benzamide: Lacks the dimethylsulfamoyl group, affecting its reactivity and applications.
4-(methylsulfamoyl)-N-(3-methoxyphenyl)benzamide: Contains a methylsulfamoyl group instead of dimethylsulfamoyl, leading to variations in its chemical behavior.
Uniqueness
4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide is unique due to the presence of both the dimethylsulfamoyl and methoxyphenyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-18(2)23(20,21)15-9-7-12(8-10-15)16(19)17-13-5-4-6-14(11-13)22-3/h4-11H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQZUPNKCCMOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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